1'-(2-{[1,1'-biphenyl]-4-yl}acetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Beschreibung
1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring via a spiro junction at position 2 (benzopyran) and 4' (piperidine). The 1'-position of the piperidine ring is substituted with a 2-{[1,1'-biphenyl]-4-yl}acetyl group, conferring unique steric and electronic properties. Spiro compounds are of significant pharmacological interest due to their conformational rigidity, which enhances target selectivity and metabolic stability .
Eigenschaften
IUPAC Name |
1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c29-24-19-27(31-25-9-5-4-8-23(24)25)14-16-28(17-15-27)26(30)18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEAVRFAISGXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one typically involves the simultaneous reactions of condensation and cyclization. The synthetic routes often start with the preparation of the chromene and piperidine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, particularly in drug development, material science, and biological studies. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic agents. It has shown pharmacological potential as an antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agent .
Wirkmechanismus
The mechanism of action of 1’-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The chromene and piperidine moieties in its structure allow it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Biphenyl Acetyl Group: The target compound’s biphenyl acetyl group increases molecular weight (435.52 vs.
- Hydroxyl Substituents : Analogs with hydroxyl groups (e.g., 7-hydroxy derivatives) exhibit improved aqueous solubility but reduced blood-brain barrier penetration .
Pharmacological Comparison
Target Affinity and Selectivity:
- Acetylcholinesterase (AChE) Inhibition : Piperidine-containing spiro compounds (e.g., E2020 in ) show potent AChE inhibition (IC₅₀ = 5.7 nM). The biphenyl acetyl group in the target compound may enhance hydrophobic interactions with AChE’s peripheral anionic site, though its larger size could reduce binding efficiency compared to smaller substituents like acetyl .
- Antibacterial Activity : Biphenyl-containing thiazoles () demonstrate antibacterial efficacy (MIC = 0.5–2 µg/mL). While the target compound’s biphenyl group may confer similar activity, direct data are lacking.
Pharmacokinetics:
- Metabolic Stability : The biphenyl acetyl group may slow hepatic metabolism due to steric hindrance, extending half-life compared to acetyl or methylbenzoyl analogs .
- Hydroxyl-containing analogs (logP ~2.1) may exhibit better solubility but faster clearance .
Physicochemical Data:
- Melting Point: Not reported, but analogs with biphenyl groups (e.g., in ) typically melt >250°C due to crystalline packing.
- Solubility : Predicted solubility in DMSO >10 mM; aqueous solubility <0.1 mg/mL due to hydrophobicity .
Q & A
Q. What are the common synthetic pathways for synthesizing this spiro compound, and what critical parameters affect yield?
The synthesis typically involves multi-step reactions, including:
- Acylation of the spiro-piperidine core with a biphenyl acetyl group.
- Ring closure under controlled conditions to form the benzopyran moiety.
Critical parameters include: - Temperature control (e.g., maintaining 0–5°C during acylation to avoid side reactions).
- Solvent selection (e.g., anhydrous THF or DMF for moisture-sensitive steps).
- Purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane).
Evidence from analogous spiro compounds highlights the need for inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are prioritized for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spiro connectivity and biphenyl substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and acetyl groups.
- HPLC : For purity assessment (>95% purity is standard for biological assays).
Example: IR peaks at ~1700 cm⁻¹ confirm the 4-keto group in the benzopyran ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar spiro compounds?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2).
- Structural nuances : Minor substitutions (e.g., fluorophenyl vs. chlorophenyl) drastically alter activity.
Methodological recommendations : - Standardize assays using controls like indomethacin (COX inhibitor) or DPPH (antioxidant reference).
- Perform dose-response curves to compare IC₅₀ values across studies .
Q. What computational strategies predict binding interactions with target enzymes?
- Molecular docking : Use software like AutoDock Vina to model interactions with hydrophobic pockets (e.g., biphenyl group fitting into CYP450 active sites).
- Molecular Dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., acetyl vs. carboxamide) on bioactivity.
Example: Docking studies on analogous spiro compounds revealed hydrogen bonding with His90 in COX-2 .
Q. How should SAR studies be designed to elucidate pharmacophoric elements?
- Core modifications : Synthesize derivatives with variations in the spiro-piperidine (e.g., methyl vs. benzyl groups).
- Substituent screening : Test biphenyl acetyl analogs with halogens (F, Cl) or methoxy groups.
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., MAP kinase inhibition for anticancer activity).
Data from related compounds show that 4-fluorophenyl analogs exhibit enhanced blood-brain barrier permeability .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Contradictions may stem from:
- Polymorphism : Crystalline vs. amorphous forms alter solubility.
- pH-dependent ionization : The 4-keto group may deprotonate in basic buffers.
Solutions : - Conduct pH-solubility profiling (e.g., from pH 2–9).
- Use DSC/TGA to identify polymorphic forms.
Evidence from PubChem data suggests solubility in DMSO (>10 mM) but limited aqueous stability .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating neuroprotective potential?
- Rodent models : Middle cerebral artery occlusion (MCAO) for stroke studies.
- Dosage : 10–50 mg/kg (oral or IV) based on pharmacokinetic data from spiro analogs.
- Biomarkers : Measure glutathione levels and TNF-α in serum post-treatment.
Related studies highlight biphenyl derivatives crossing the BBB in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
